2-Propylsulfanyl-pyrimidine-5-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.
Chemical Reactions Analysis
2-Propylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propylsulfanyl-pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:
- 2-Methylthio-pyrimidine-5-carbaldehyde
- 2-Ethylthio-pyrimidine-5-carbaldehyde
These compounds share similar structural features but differ in their alkylthio groups. The unique propylsulfanyl group in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications .
Biological Activity
2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Various synthetic routes can be employed, depending on the desired purity and yield. The compound's molecular weight is 182.25 g/mol, and its CAS number is 876890-33-4.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it can modulate oxidative stress and influence cellular signaling pathways, although the precise mechanisms remain under investigation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay, showing promising results in inhibiting cell proliferation.
In a comparative study, derivatives of pyrimidine compounds demonstrated greater activity than standard chemotherapeutics like etoposide .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro tests showed significant activity against various bacterial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
E. coli | 500-1000 | |
S. aureus | 500-1000 | |
C. albicans | Not determined |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:
Activity | Inhibition (%) | Standard Drug |
---|---|---|
AChE Inhibition | 16.00 | Donepezil |
Proteinase Denaturation | 17.55 | Diclofenac Sodium |
Proteinase Activity | 16.25 | - |
These results suggest that the compound may have therapeutic implications for neurodegenerative diseases .
Case Studies
- Anticancer Evaluation : In a study evaluating various pyrimidine derivatives, compound variants were tested against multiple cancer cell lines, revealing that some modifications significantly enhanced their anticancer efficacy compared to standard agents like etoposide .
- Antimicrobial Testing : A series of synthesized pyrimidine derivatives were tested for antibacterial activity against E. coli and S. aureus, demonstrating promising MIC values that indicate their potential as effective antibacterial agents .
Properties
IUPAC Name |
2-propylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOKHQOYWCCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390281 |
Source
|
Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-33-4 |
Source
|
Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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